molecular formula C23H19NO2 B5600599 ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE

ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE

Cat. No.: B5600599
M. Wt: 341.4 g/mol
InChI Key: NIFCKCMPTZZVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE is a synthetic organic compound known for its unique chemical structure and properties. It is often used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE typically involves a multi-step process. One common method includes the condensation reaction between 9H-fluorene-2-carbaldehyde and ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used in biological assays and experiments to study its effects on different biological systems.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 4-[(E)-[(9H-FLUOREN-2-YL)METHYLIDENE]AMINO]BENZOATE include:

  • ETHYL 4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]BENZOATE
  • 2,7-DICHLORO-9H-FLUOREN-4-YL THIAZOLIDINONE

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

ethyl 4-(9H-fluoren-2-ylmethylideneamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-2-26-23(25)17-8-10-20(11-9-17)24-15-16-7-12-22-19(13-16)14-18-5-3-4-6-21(18)22/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFCKCMPTZZVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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